molecular formula C18H19N3O2S B6539247 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1060263-21-9

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B6539247
CAS RN: 1060263-21-9
M. Wt: 341.4 g/mol
InChI Key: WRRRIVMCOCPRPX-UHFFFAOYSA-N
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Description

The compound “N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide” is a chemical compound with a complex structure . It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds, aromatic bonds, and a three-membered cyclopropyl ring . The compound also contains a carboxamide group and a methylsulfanyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used . Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in the development of new drugs or materials .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-24-18-15(3-2-10-19-18)17(23)21-14-6-4-12(5-7-14)11-16(22)20-13-8-9-13/h2-7,10,13H,8-9,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRRIVMCOCPRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide

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